Iodoproxyfan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

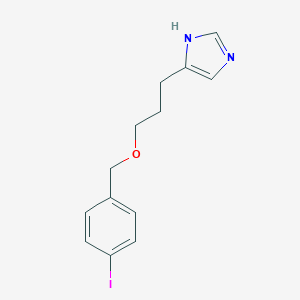

Iodoproxyfan (3-(1H-imidazol-4-yl)propyl-(4-iodophenyl)-methyl ether) is a histamine H3 receptor antagonist renowned for its high potency and selectivity. It exhibits a dissociation constant (Kd) of 65 pM in rat striatal membranes, with a maximal binding capacity of 78 fmol/mg protein, as demonstrated in Scatchard analysis . Its specificity for H3 receptors is evidenced by its pharmacological profile: agonists like (R)-α-methylhistamine inhibit this compound binding with stereoselectivity, while antagonists such as thioperamide and clobenpropit align with expected Ki values . Autoradiographic studies using [125I]this compound reveal heterogeneous H3 receptor distribution in the rat brain, particularly in limbic areas and the cerebral cortex . Additionally, this compound’s selectivity exceeds 300-fold over H1, H2, adrenergic, serotonergic, and muscarinic receptors, making it a critical tool for receptor localization and binding assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodoproxyfan typically involves the following steps:

Formation of the Imidazole Derivative: The starting material, 4-iodophenol, undergoes a reaction with 3-bromopropylamine to form 3-(4-iodophenyl)propylamine.

Ether Formation: This intermediate is then reacted with 1H-imidazole-4-carboxaldehyde under basic conditions to form the final product, this compound.

The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Iodoproxyfan can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction: The imidazole ring can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used to oxidize the imidazole ring.

Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed for reduction reactions.

Major Products

Substitution: Products include derivatives where the iodine atom is replaced by other functional groups.

Oxidation: Oxidized forms of the imidazole ring.

Reduction: Reduced forms of the imidazole ring.

Scientific Research Applications

Neuroscience Research

Histamine H3 Receptor Antagonism

Iodoproxyfan is primarily recognized for its antagonistic action on the histamine H3 receptor, which plays a crucial role in modulating neurotransmitter release and neuronal excitability. Research has demonstrated that this compound can effectively block the inhibitory effects of histamine on neurotransmitter release, thereby enhancing synaptic transmission. For instance, in studies involving mouse brain cortex slices, this compound was shown to shift the concentration-response curve of histamine to the right, indicating its role as a potent antagonist at H3 receptors .

Cognitive Function and Memory

The potential of this compound in cognitive enhancement has been investigated through various animal models. In particular, it has been suggested that H3 receptor antagonists, including this compound, may improve cognitive functions and memory formation. This is particularly relevant for conditions such as Alzheimer's disease and other dementias where cognitive decline is prominent .

Metabolic Regulation

Feeding Behavior Modulation

This compound's influence on feeding behavior has been studied extensively. It acts as a neutral antagonist in systems regulating appetite, blocking the effects of both orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) signals without directly altering feeding behavior itself . This unique property positions this compound as a potential candidate for addressing metabolic disorders related to appetite dysregulation.

Radioligand Applications

Imaging and Receptor Mapping

One of the significant applications of this compound is its use as a radiolabeled ligand ([125I]this compound) for imaging histamine H3 receptors in vivo. The compound's high affinity and selectivity for these receptors enable researchers to visualize their distribution in the brain using autoradiography techniques. Studies have shown that [125I]this compound binds specifically to H3 receptors, allowing for detailed mapping of receptor localization across different brain regions . This capability is invaluable for understanding the pathophysiology of various neurological disorders.

Structure-Activity Relationships

Development of Novel Antagonists

Research into this compound has also led to the development of new derivatives with enhanced potency and selectivity for H3 receptors. The structure-activity relationship (SAR) studies indicate that modifications to the molecular structure can significantly impact binding affinity and functional activity at H3 receptors . These findings are crucial for drug development efforts aimed at creating more effective H3 receptor antagonists with fewer side effects.

Summary Table of Key Findings

Mechanism of Action

Iodoproxyfan exerts its effects by binding to histamine H3 receptors, which are G protein-coupled receptors. This binding inhibits the action of endogenous histamine, thereby modulating neurotransmitter release in the brain. The molecular targets include the histamine H3 receptors located in various brain regions, influencing pathways involved in wakefulness, appetite, and cognitive functions .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Propyloxy Chain Derivatives

Five novel H3 antagonists with aryl-substituted propyloxy chains were compared to iodoproxyfan (Table 1). Four compounds exhibited equipotent H3 affinity (pKi ~8.3–9.0) and >1,000-fold selectivity over H1/H2 receptors . However, this compound remains unique due to its iodine substituent, which enhances radiolabeling efficiency for autoradiography .

Table 1: Binding Affinities of Propyloxy Chain Derivatives vs. This compound

| Compound | H3 pKi | H1/H2 Selectivity | Radiolabeling Utility |

|---|---|---|---|

| This compound | 9.0 | >300-fold | Yes (125I) |

| Compound A | 8.7 | >1,000-fold | No |

| Compound B | 8.5 | >1,000-fold | No |

Proxyfan Analogs

Chloroproxyfan and bromoproxyfan, halogen-substituted analogs, show reduced H3 affinity (Kd = 120–150 pM) compared to this compound (Kd = 65 pM). In functional assays, this compound’s Hill coefficient (nH <1) suggests cooperative binding in guinea-pig ileum, whereas chloroproxyfan exhibits non-unity nH values, indicating divergent binding mechanisms .

Comparison with Classic H3 Antagonists

Thioperamide and Clobenpropit

Thioperamide, a first-generation antagonist, shows species-dependent affinity: Ki = 4 nM (rat H3) vs. 58 nM (human H3), unlike this compound’s consistent Ki = 22 nM in human CHO-K1 cells . Clobenpropit, however, maintains high affinity across species (Ki = 0.4–0.6 nM) but lacks this compound’s selectivity, interacting with 5-HT3 receptors .

Table 2: Species-Specific Affinities of H3 Antagonists

| Compound | Rat H3 Ki (nM) | Human H3 Ki (nM) | 5-HT3 Interaction |

|---|---|---|---|

| This compound | 0.065 | 22 | No |

| Thioperamide | 4 | 58 | No |

| Clobenpropit | 0.4 | 0.6 | Yes |

Functional Activity Variability

This compound displays model-dependent functional activity: it acts as an antagonist in cAMP assays but a partial agonist in ERK1/2 phosphorylation . In contrast, proxyfan analogs like ZEL-H16 exhibit full agonism in guinea-pig ileum assays, highlighting this compound’s unique versatility .

Pharmacological and Technical Advantages

Radiolabeling Efficiency

[125I]this compound’s specific activity (2000 Ci/mmol) surpasses [3H]clobenpropit (20–30 Ci/mmol), enabling faster autoradiography with lower nonspecific binding (<35%) .

Receptor Isoform Sensitivity

This compound distinguishes H3 receptor isoforms: Kd = 28 pM for full-length H3(445aa) vs. 8 pM for truncated H3(∆i3,413aa) in CHO cells, a feature absent in less selective antagonists like ciproxifan .

Biological Activity

Iodoproxyfan, chemically known as 3-(1H-imidazol-4-yl)propyl (4-iodophenyl)methyl ether, is a compound primarily studied for its interactions with histamine receptors, particularly the histamine H3 receptor. This article explores its biological activity, pharmacological properties, and the implications of its receptor interactions based on diverse research findings.

Overview of Histamine H3 Receptor

The histamine H3 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in modulating neurotransmitter release in the central nervous system. It has garnered significant interest due to its potential therapeutic applications in various neurological disorders, including obesity, attention-deficit hyperactivity disorder (ADHD), and schizophrenia .

Binding Affinity and Selectivity

This compound has been characterized as a potent antagonist of the histamine H3 receptor. Research indicates that it exhibits high selectivity for the H3 receptor over other histamine receptors (H1, H2) and various other neurotransmitter receptors. Specifically, this compound's binding affinity at the H3 receptor was reported with a −logKi value of 8.3, indicating strong binding capabilities . In contrast, its potency at other receptors is significantly lower, being more than 300 times less effective than at H3 receptors .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives has been extensively studied to understand their structure-activity relationships. Modifications to the aryl partial structure and functional groups have been shown to influence both binding affinity and antagonist activity . The following table summarizes key derivatives and their respective activities:

| Compound Name | Binding Affinity (−log Ki) | Activity Type |

|---|---|---|

| This compound | 8.3 | Antagonist |

| 4-Iodophenyl derivative | 9.0 | Antagonist |

| FUB 407 | Variable | Partial Agonist |

This compound's mechanism primarily involves blocking the presynaptic release of neurotransmitters via H3 receptor antagonism. This inhibition leads to increased levels of neurotransmitters such as acetylcholine and norepinephrine in synaptic clefts, potentially enhancing cognitive functions . Notably, this compound does not exhibit central H3 receptor antagonist activity in vivo despite its strong binding affinity in vitro .

Case Studies and Research Findings

Several studies have explored this compound's biological activity through various experimental models:

- In Vitro Studies : Research using synaptosomes from rat cerebral cortex demonstrated that this compound effectively inhibited [3H]-histamine release, confirming its antagonistic properties at the H3 receptor .

- In Vivo Studies : Despite showing potent antagonistic activity in vitro, this compound failed to demonstrate similar effects in vivo models for central nervous system activity, suggesting a complex interaction with other neuropharmacological pathways .

- Hematopoietic Cell Studies : A study highlighted that this compound could inhibit histamine uptake in hematopoietic progenitor cells without engaging classical H3 receptors, indicating alternative pathways for its biological effects .

Properties

CAS No. |

152028-96-1 |

|---|---|

Molecular Formula |

C13H15IN2O |

Molecular Weight |

342.18 g/mol |

IUPAC Name |

5-[3-[(4-iodophenyl)methoxy]propyl]-1H-imidazole |

InChI |

InChI=1S/C13H15IN2O/c14-12-5-3-11(4-6-12)9-17-7-1-2-13-8-15-10-16-13/h3-6,8,10H,1-2,7,9H2,(H,15,16) |

InChI Key |

DCQNAFOCXVCDLB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1COCCCC2=CN=CN2)I |

Canonical SMILES |

C1=CC(=CC=C1COCCCC2=CN=CN2)I |

Key on ui other cas no. |

152028-96-1 |

Synonyms |

(125I)iodoproxyfan 3-(1H-imidazol-4-yl)propyl-(4-iodophenyl)methyl ether iodoproxyfan |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.